molecular formula C19H22N4O2 B1343932 (2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid CAS No. 1006699-32-6

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid

Cat. No. B1343932
CAS RN: 1006699-32-6
M. Wt: 338.4 g/mol
InChI Key: DTBFDAJNODVUMF-VOTSOKGWSA-N
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Description

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid, also known as MDPVA, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MDPVA is a derivative of pyrazinylphenylpropenoic acid and has shown promising results in various studies.

Scientific Research Applications

CNS Activity Studies

  • Research on compounds with a pyrazinone nucleus, including those characterized by a diazepinone nucleus, has been conducted to evaluate their effects on exploratory activity, motor coordination, spontaneous activity, analgesic activity, and anti-strychnine, anti-cardiazole, anti-amphetamine, and anti-reserpine activities in mice (Savelli et al., 1987).

Cytotoxic Agents and Enzyme Inhibition

  • Palladacycles, including those similar to the structure of interest, have been synthesized and evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events (Spencer et al., 2009).

Heterocyclic Synthesis

  • The reaction of specific enoic acids with carbon nucleophiles has led to the synthesis of heterocyclic compounds like pyridazinone, furanone, oxazinone, diazapine, and pyrane derivatives, emphasizing the role of steric factors in regioselectivity (El-hashash & Rizk, 2016).

Antiviral Evaluation

  • Studies on pyrazine (1,4-diazine) C-nucleosides, a rare class of nucleic acid analogues, including their synthesis and evaluation for antiviral activity and cytotoxicity, have been conducted (Walker et al., 1998).

Chemical Interactions and Complex Formation

  • Research into the reaction of perfluoropent-2-ene and its derivatives with amines like ethylenediamine and diethylenetriamine to form bicyclic compounds and their corresponding salts and complexes has been performed (Saloutin et al., 1994).

Antibacterial and Antifungal Activity

  • New benzimidazole derivatives, including diazepinone-benzimidazole derivatives, have been synthesized and screened for antibacterial and antifungal activity (El-Ablack, 2011).

Antimicrobial Applications

  • Pyrazole-based compounds have been studied for their diverse pharmacological properties, including antimicrobial activity, when applied to cotton fabrics (Nada et al., 2018).

properties

IUPAC Name

(E)-3-[3-[6-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22-8-3-9-23(11-10-22)18-14-20-13-17(21-18)16-5-2-4-15(12-16)6-7-19(24)25/h2,4-7,12-14H,3,8-11H2,1H3,(H,24,25)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFDAJNODVUMF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)C2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid

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